molecular formula C17H13N2NaO8S2 B12707308 Sodium hydrogen 4-((4-aminobenzoyl)amino)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 83929-49-1

Sodium hydrogen 4-((4-aminobenzoyl)amino)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12707308
CAS No.: 83929-49-1
M. Wt: 460.4 g/mol
InChI Key: KTSRVZTVGARMSR-UHFFFAOYSA-M
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Preparation Methods

The synthesis of sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate involves several steps. The primary synthetic route includes the reaction of 4-aminobenzoic acid with methoxybenzoic acid under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Sodium hydrogen 4-[(4-aminobenzoyl)amino]-5-methoxy-2-methylbenzoate can be compared with similar compounds such as:

Properties

CAS No.

83929-49-1

Molecular Formula

C17H13N2NaO8S2

Molecular Weight

460.4 g/mol

IUPAC Name

sodium;5-[(4-aminobenzoyl)amino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C17H14N2O8S2.Na/c18-11-3-1-9(2-4-11)17(21)19-14-7-12(28(22,23)24)5-10-6-13(29(25,26)27)8-15(20)16(10)14;/h1-8,20H,18H2,(H,19,21)(H,22,23,24)(H,25,26,27);/q;+1/p-1

InChI Key

KTSRVZTVGARMSR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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